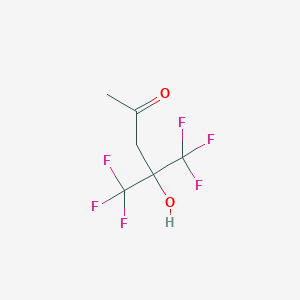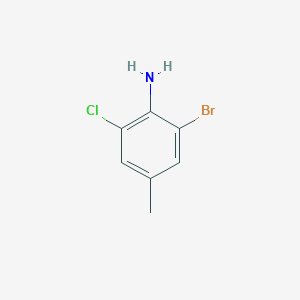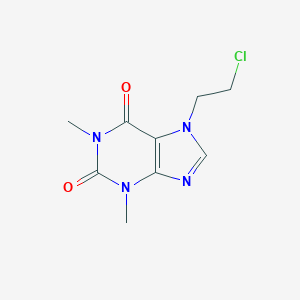![molecular formula C7H12OS B173037 1-[[(Z)-1-Butenyl]thio]-2-propanone CAS No. 199847-77-3](/img/structure/B173037.png)
1-[[(Z)-1-Butenyl]thio]-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[(Z)-1-Butenyl]thio]-2-propanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioether derivative of 2-propanone that contains a butenyl group in its structure. This compound has been synthesized through various methods and has been used in a variety of scientific studies due to its unique properties.
Mechanism Of Action
The mechanism of action of 1-[[(Z)-1-Butenyl]thio]-2-propanone is not well understood. However, it is believed that this compound acts as a nucleophile and can react with various electrophilic compounds, leading to the formation of new organic compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-[[(Z)-1-Butenyl]thio]-2-propanone. However, studies have shown that this compound can inhibit the growth of certain bacterial strains, indicating potential antimicrobial properties.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 1-[[(Z)-1-Butenyl]thio]-2-propanone in lab experiments is its ease of synthesis and availability. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 1-[[(Z)-1-Butenyl]thio]-2-propanone in scientific research. One potential direction is the development of new synthetic methods for this compound, which can improve its yield and purity. Another direction is the exploration of its potential antimicrobial properties and its use as a potential antibiotic. Additionally, this compound can be used as a potential reagent in the synthesis of new organic compounds. Further studies are needed to explore the full potential of 1-[[(Z)-1-Butenyl]thio]-2-propanone in various fields of scientific research.
Synthesis Methods
The synthesis of 1-[[(Z)-1-Butenyl]thio]-2-propanone can be achieved through several methods, including the reaction of 2-propanone with butenyl thiol in the presence of a catalyst, such as sodium hydroxide. Another method involves the reaction of 2-propanone with allyl bromide and sodium thiomethoxide, followed by the elimination of hydrogen bromide.
Scientific Research Applications
1-[[(Z)-1-Butenyl]thio]-2-propanone has been used in a variety of scientific studies due to its potential applications in various fields. One of the significant applications of this compound is in the field of organic synthesis, where it has been used as a reagent for the synthesis of various organic compounds.
properties
CAS RN |
199847-77-3 |
|---|---|
Product Name |
1-[[(Z)-1-Butenyl]thio]-2-propanone |
Molecular Formula |
C7H12OS |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
1-[(Z)-but-1-enyl]sulfanylpropan-2-one |
InChI |
InChI=1S/C7H12OS/c1-3-4-5-9-6-7(2)8/h4-5H,3,6H2,1-2H3/b5-4- |
InChI Key |
PQIKPHAHVDSDMV-PLNGDYQASA-N |
Isomeric SMILES |
CC/C=C\SCC(=O)C |
SMILES |
CCC=CSCC(=O)C |
Canonical SMILES |
CCC=CSCC(=O)C |
synonyms |
2-Propanone, 1-(1-butenylthio)-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



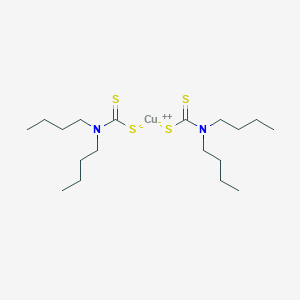
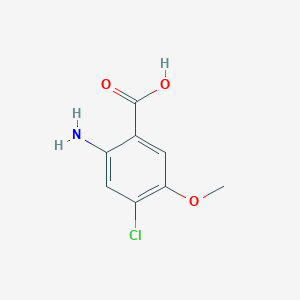
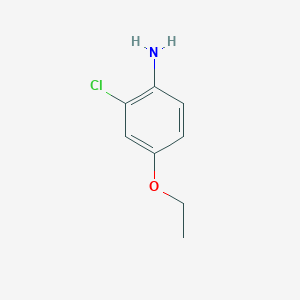
![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)
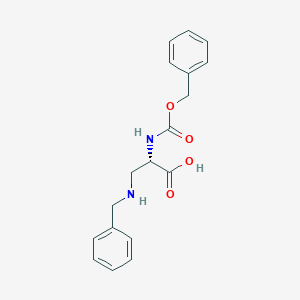
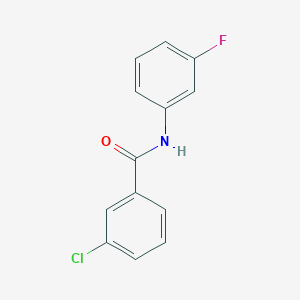
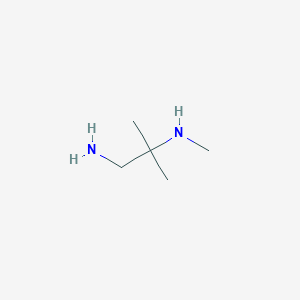
![1,5-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B172970.png)
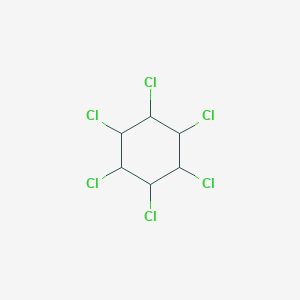
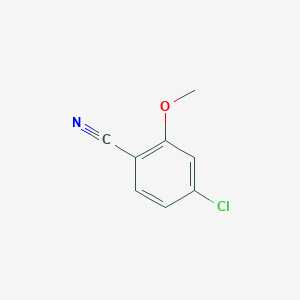
![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B172975.png)
